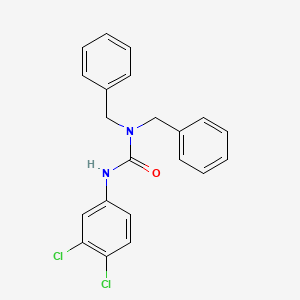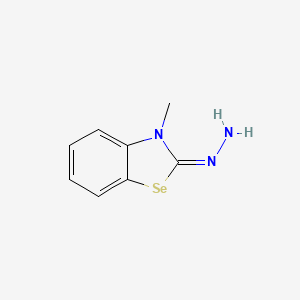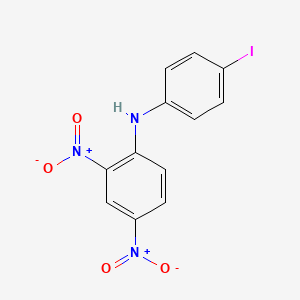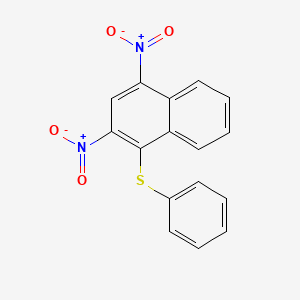
2,4-Dinitro-1-phenylsulfanylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-1-phenylsulfanylnaphthalene is an organic compound characterized by the presence of nitro groups and a phenylsulfanyl group attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 2,4-Dinitro-1-phenylsulfanylnaphthalene typically involves nitration reactions. One common method is the nitration of phenylsulfanylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the naphthalene ring. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,4-Dinitro-1-phenylsulfanylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Applications De Recherche Scientifique
2,4-Dinitro-1-phenylsulfanylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-1-phenylsulfanylnaphthalene involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The phenylsulfanyl group may also interact with specific proteins or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
2,4-Dinitro-1-phenylsulfanylnaphthalene can be compared with other nitro-substituted aromatic compounds, such as 2,4-Dinitrophenol and 2,4-Dinitrotoluene. While these compounds share similar nitro group functionalities, this compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical studies.
2,4-Dinitrotoluene: Used primarily in the production of explosives and polyurethane foams
Propriétés
Numéro CAS |
14723-61-6 |
|---|---|
Formule moléculaire |
C16H10N2O4S |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2,4-dinitro-1-phenylsulfanylnaphthalene |
InChI |
InChI=1S/C16H10N2O4S/c19-17(20)14-10-15(18(21)22)16(13-9-5-4-8-12(13)14)23-11-6-2-1-3-7-11/h1-10H |
Clé InChI |
PWDBUOFAVPIYFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
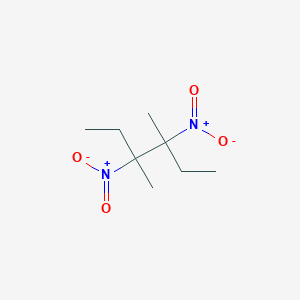

![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
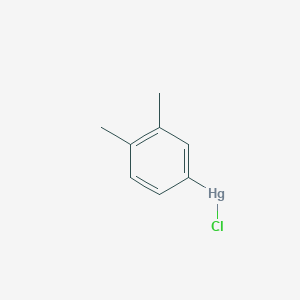
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
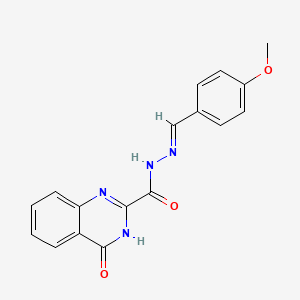
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)

